Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate is a structurally complex molecule featuring a spirodiazaspiro[4.4]nonane core. This bicyclic system comprises two fused four-membered rings (one containing two nitrogen atoms) with ketone groups at positions 2 and 4. The spiro ring is conjugated to a methyl benzoate moiety via an acetylated amino linker.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O5/c1-25-14(22)11-4-6-12(7-5-11)18-13(21)10-20-15(23)17(19-16(20)24)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,18,21)(H,19,24) |
InChI Key |
WJKAXUARXACRQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)acetyl]amino}benzoate typically involves multiple steps One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques are critical to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The spirodiazaspiro[4.4]nonane core is a distinguishing feature shared with several compounds in the evidence:
4-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)butanoic acid (): Molecular Formula: C₁₁H₁₄N₂O₄ Key Differences: Replaces the methyl benzoate group with a butanoic acid chain. This modification enhances hydrophilicity, making it suitable for solubility-driven applications in biochemical assays .
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide (): Molecular Formula: C₁₈H₂₂N₄O₃S Key Differences: Substitutes the benzoate ester with a benzothiazole-acetamide group, introducing sulfur-based aromaticity. This structural variation may enhance binding to thiol-containing biological targets .
Functional Analogues
Compounds with analogous ester or heterocyclic motifs but differing in core structure include:
Methyl 4-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate (): Molecular Formula: C₂₀H₁₈N₂O₃S₂ Comparison: Features a thiazolidinone ring instead of a spirodiazaspiro system. Reported to exhibit 19.74% growth modulation activity in plant models, suggesting the target compound’s spiro system may offer superior conformational stability for similar applications .
Ethametsulfuron methyl ester ():
- Molecular Formula : C₁₄H₁₇N₅O₆S
- Comparison : A sulfonylurea herbicide with a triazine-benzoate backbone. Highlights the role of benzoate esters in agrochemical design, though the target compound’s spirodiazaspiro core may confer unique resistance to metabolic degradation .
Activity Profiles
- Plant Growth Modulation: Thiazolidinone-benzoate hybrids () show 16.97–19.74% activity, suggesting the target compound’s spiro system could be optimized for similar or enhanced effects .
- Antimicrobial Potential: Quinazolinone derivatives () with acetyl-amino groups exhibit antimicrobial properties, indicating a possible niche for the target compound in antibiotic development .
Physicochemical Properties
- Solubility: The methyl benzoate group in the target compound likely reduces solubility compared to the butanoic acid derivative (), necessitating formulation adjustments for bioavailability .
- Stability : The spirodiazaspiro core’s rigidity may enhance metabolic stability relative to linear triazine-based herbicides () .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
